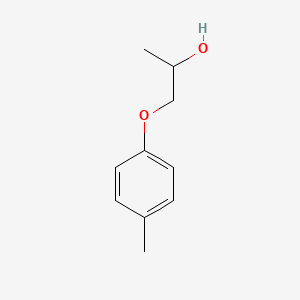

1-(4-Methylphenoxy)-2-propanol

Description

1-(4-Methylphenoxy)-2-propanol (CAS 4369-08-8) is an organic compound with the molecular formula C₁₀H₁₄O₂ and a molar mass of 166.22 g/mol. It is a colorless to pale yellow liquid with a boiling point of 216–217°C, a density of 1.04 g/cm³, and a refractive index of 1.518–1.521 . The compound is soluble in alcohols, ethers, and organic solvents, making it a versatile intermediate in pharmaceutical and cosmetic industries. Its primary applications include use as a preservative, antioxidant, and synthetic precursor for bioactive molecules .

Properties

IUPAC Name |

1-(4-methylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6,9,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOVIJQMFYQNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495688 | |

| Record name | 1-(4-Methylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4369-08-8 | |

| Record name | 1-(4-Methylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenoxy)-2-propanol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction between 4-methylphenol and 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is

Biological Activity

1-(4-Methylphenoxy)-2-propanol is an organic compound that has garnered attention for its biological activity. This article explores its interactions with biomolecules, mechanisms of action, and potential applications in various fields, including biochemistry and pharmacology.

Chemical Structure and Properties

This compound features a phenoxy group substituted with a methyl group at the para position, along with a propanol moiety. Its molecular formula is C10H14O2, and it has a molecular weight of approximately 166.22 g/mol. The compound's structure significantly influences its biochemical interactions and applications.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various enzymes and proteins, particularly those involved in the carotenoid biosynthetic pathway. This interaction leads to the inhibition of specific enzymes, resulting in altered metabolic pathways that can reduce carotenoid levels essential for several biological functions.

Key Mechanisms:

- Enzyme Inhibition: The compound inhibits enzymes that are crucial for carotenoid synthesis, impacting metabolic pathways related to oxidative stress responses.

- Cell Signaling Modulation: It influences cell signaling pathways, potentially affecting gene expression tied to cellular responses to stressors.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Inhibition of carotenoid biosynthesis enzymes | Enzyme assays measuring activity levels post-treatment |

| Study 2 | Effects on oxidative stress response pathways | Gene expression analysis via qPCR |

| Study 3 | Interaction with cellular organelles | Fluorescence microscopy to track localization |

Case Study 1: Enzyme Interaction

A study demonstrated that treatment with this compound resulted in a significant decrease in the activity of specific enzymes involved in carotenoid biosynthesis. The results indicated a direct correlation between compound concentration and enzyme inhibition, highlighting its potential as a research tool for studying metabolic pathways.

Case Study 2: Gene Expression Modulation

In another investigation, cells treated with varying concentrations of this compound showed altered expression levels of genes associated with oxidative stress. This study utilized quantitative PCR to measure changes in mRNA levels, revealing that the compound could modulate gene expression profiles in response to oxidative conditions.

Applications and Implications

The biological activity of this compound suggests several applications:

- Research Tool: Its ability to inhibit specific enzymes makes it valuable for investigating metabolic pathways and cellular processes.

- Therapeutic Potential: Understanding its mechanisms may lead to the development of novel therapeutic agents targeting oxidative stress-related diseases.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | C₁₀H₁₄O₂ | 166.22 | 216–217 | Cosmetics, intermediates |

| 1-(4-Methoxyphenyl)-2-propanol | C₁₀H₁₄O₂ | 166.22 | Not reported | Organic synthesis |

| Metoprolol | C₁₅H₂₅NO₃ | 267.37 | Decomposes | β-blocker |

| Propranolol Hydrochloride | C₁₆H₂₁NO₂·HCl | 295.80 | 163–164 | Cardiovascular drug |

Research Findings

- Synthetic Accessibility: this compound is easier to synthesize than pharmaceutical analogs like metoprolol, which require regioselective functionalization .

- Polarity Effects: Methoxy-substituted analogs (e.g., 1-(4-Methoxyphenyl)-2-propanol) exhibit higher boiling points and solubility in polar solvents compared to methyl-substituted compounds .

- Bioactivity: Structural modifications, such as adding amino groups (e.g., metoprolol) or heterocycles (e.g., triazoles), are critical for conferring pharmacological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.